2-Bromoethyl acetate
CAS No.: 927-68-4
Cat. No.: VC21078505
Molecular Formula: C4H7BrO2
Molecular Weight: 167 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 927-68-4 |
---|---|
Molecular Formula | C4H7BrO2 |
Molecular Weight | 167 g/mol |
IUPAC Name | 2-bromoethyl acetate |
Standard InChI | InChI=1S/C4H7BrO2/c1-4(6)7-3-2-5/h2-3H2,1H3 |
Standard InChI Key | RGHQKFQZGLKBCF-UHFFFAOYSA-N |
SMILES | CC(=O)OCCBr |
Canonical SMILES | CC(=O)OCCBr |
Introduction
Basic Information and Identification
2-Bromoethyl acetate (C₄H₇BrO₂) is an organic ester characterized by a bromine atom on the second carbon of an ethyl chain attached to an acetate group. The compound has several synonyms in scientific literature and commercial contexts.
Identification and Nomenclature
Table 1: Identification Parameters of 2-Bromoethyl Acetate
Parameter | Information |
---|---|
IUPAC Name | 2-Bromoethyl acetate |
CAS Registry Number | 927-68-4 |
Molecular Formula | C₄H₇BrO₂ |
Molecular Weight | 167.00 g/mol |
InChI Key | RGHQKFQZGLKBCF-UHFFFAOYSA-N |
MDL Number | MFCD00000235 |
SMILES | CC(=O)OCCBr |
The compound is known by several synonyms including bromoethyl acetate, 1-acetoxy-2-bromoethane, 2-bromoethylacetate, ethanol, 2-bromo-, acetate, 1-bromo-2-acetoxyethane, acetic acid 2-bromoethyl ester, beta-bromoethyl acetate, and 2-bromoethyl ethanoate .
Physical and Chemical Properties
2-Bromoethyl acetate presents as a clear colorless to light yellow liquid under standard conditions. Its physical and chemical properties make it suitable for various laboratory and industrial applications.
Physical Properties
Table 2: Physical Properties of 2-Bromoethyl Acetate
Solubility Profile
The compound exhibits selective solubility in various solvents. It is very slightly soluble in ethanol but demonstrates good solubility in chloroform . This selective solubility profile is significant for purification processes and application in organic synthesis.
Chemical Stability and Reactivity
2-Bromoethyl acetate contains a reactive bromine moiety that makes it valuable as an alkylating agent in organic synthesis. The compound should be stored under inert atmosphere at room temperature, preferably in a cool and dark place below 15°C to maintain stability . The presence of the bromine atom renders this compound susceptible to nucleophilic substitution reactions, making it useful in the synthesis of various organic compounds.
Synthesis Methods
Various methods have been developed for the synthesis of 2-bromoethyl acetate, with approaches varying in complexity, yield, and scalability. Two principal methods are documented in the literature.
Bromination-Esterification Method
One industrial method for synthesizing 2-bromoethyl acetate involves a two-step process as described in a Chinese patent (CN101891615A) :
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Bromination: Acetate and red phosphorus are combined in a reaction flask with an agitator, reflux exchanger, dropping funnel, and thermometer. The mixture is heated to 70°C, followed by the slow addition of bromine over 24 hours. After refluxing for 2-5 hours, the mixture is cooled, filtered, and distilled to remove hydrogen bromide and water (up to 140°C). The residue is then collected as monobromoacetic acid.
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Esterification: The monobromoacetic acid is combined with ethanol and sulfuric acid in a reaction flask with an agitator, reflux exchanger, water trap, and thermometer. The mixture undergoes esterification with dehydration upon heating. The reaction is considered complete when water collection in the trap reaches approximately 18-19 mL.
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Purification: The product undergoes neutralization to pH 8.5-8.8, followed by washing with water and 5% sodium carbonate solution. After drying with anhydrous calcium chloride, the organic layer is filtered and vacuum distilled. The fraction collected at 56-60°C under 14-16 mmHg vacuum pressure is the 2-bromoethyl acetate product.
The raw material proportions for this synthesis method are specified as follows :
Table 3: Raw Material Proportions for Bromination-Esterification Method
Raw Material | Proportion (parts by weight) |
---|---|
Bromine | 32-40 parts |
Acetate | 12-16 parts |
Red phosphorus | 4 parts |
Ethanol | 12-16 parts |
Sulfuric acid | 1 part |
Anhydrous calcium chloride | As needed |
Protection of Alcohols Method
Another approach for synthesizing 2-bromoethyl acetate involves the protection of alcohols using acetyl derivatives :
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A mixture of alcohol (1 mmol), isopropenyl acetate (0.45 mL, 4 mmol), and p-toluenesulfonic acid (p-TsOH, 4 mg, 0.02 mmol) in dichloromethane or acetonitrile (4 mL) is stirred at a specified temperature.
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The reaction typically runs for 16-36 hours and is monitored by thin-layer chromatography (TLC).
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Upon completion, the mixture is poured into 10 mL of 10% aqueous sodium hydrogen carbonate solution. The aqueous phase is extracted with ethyl acetate (3 × 10 mL), and the combined organic phases are washed with 10 mL of brine, dried over sodium sulfate, and evaporated under vacuum.
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Purification by silica gel column chromatography yields the pure acetyl ester product.
This method has been reported to achieve yields of approximately 84% for 2-bromoethyl acetate .
Applications and Uses
2-Bromoethyl acetate has emerged as a significant compound in organic synthesis with diverse applications across several industries.
Industrial Applications
The compound serves as an important fine chemical with wide-ranging applications . Its reactive bromine group makes it particularly valuable in alkylation reactions and as an intermediate in complex synthetic pathways.
Pharmaceutical Applications
In pharmaceutical synthesis, 2-bromoethyl acetate functions as a special-purpose intermediate for medicinal compounds . The bromine functionality allows for further modification through nucleophilic substitution reactions, enabling the construction of more complex molecular architectures required in drug development.
Agricultural Chemical Synthesis
The compound plays a critical role in the production of agricultural chemicals and weedicides . Its reactivity profile makes it suitable for introducing specific functional groups in agrochemical synthesis, contributing to the development of effective pest control products.
General Organic Synthesis
As an important source material in organic synthesis, 2-bromoethyl acetate serves as a building block for constructing more complex molecules . Its ability to undergo various transformation reactions makes it a versatile reagent in both laboratory and industrial settings.
Packaging and Quantity Options
The compound is typically available in various quantities, including 25 g and 500 g packages , catering to both research laboratory needs and industrial requirements.
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